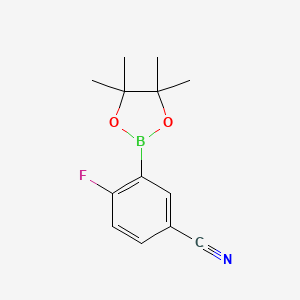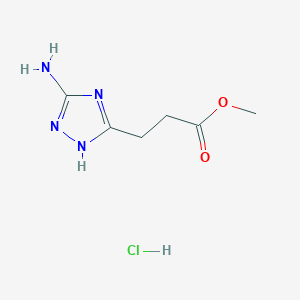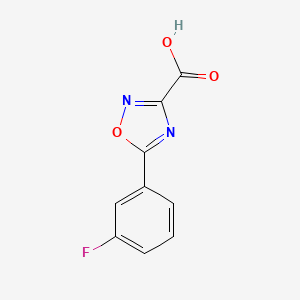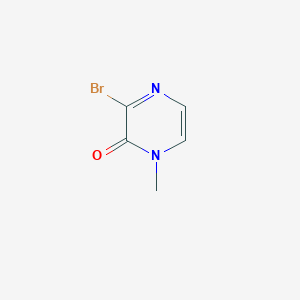
3-bromo-1-methylpyrazin-2(1H)-one
Descripción general
Descripción
“3-bromo-1-methylpyrazin-2(1H)-one” is a chemical compound with the molecular formula C5H5BrN2O . It belongs to the class of compounds known as pyrazoles, which are five-membered heterocycles particularly useful in organic synthesis .
Synthesis Analysis
Pyrazoles, including “3-bromo-1-methylpyrazin-2(1H)-one”, have been the subject of many studies due to their diverse applications in areas such as technology, medicine, and agriculture . A variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The molecular structure of “3-bromo-1-methylpyrazin-2(1H)-one” consists of a five-membered ring containing two nitrogen atoms adjacent to three carbon atoms .Chemical Reactions Analysis
The pyrazole nucleus in “3-bromo-1-methylpyrazin-2(1H)-one” and other pyrazole derivatives leads to diversified applications in different areas . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-bromo-1-methylpyrazin-2(1H)-one” include a predicted boiling point of 230.3±23.0 °C and a predicted density of 1.73±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Functionalization
The synthesis of functionalized pyrazin-2(1H)-ones, including derivatives related to "3-bromo-1-methylpyrazin-2(1H)-one," has been achieved through tele-nucleophilic substitution involving Grignard reactants and electrophiles. This method provides access to various difunctionalized pyrazinones, showcasing the compound's versatility in organic synthesis and potential for further chemical transformations (Mampuys et al., 2019).
Antimicrobial Activity
Research into pyrazinone derivatives has identified compounds with significant antibacterial and antifungal activities. For instance, a study synthesized and evaluated the antimicrobial potential of new (Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones and related compounds, indicating the broader antimicrobial applicability of brominated pyrazinone structures (Pundeer et al., 2013).
Cytotoxicity and Antitumor Activity
Compounds structurally related to "3-bromo-1-methylpyrazin-2(1H)-one" have been synthesized and assessed for cytotoxicity against various tumor cell lines. Notably, certain derivatives exhibited selective cytotoxicity, suggesting potential applications in cancer research and therapy (Huang et al., 2017).
Insecticidal and Fungicidal Activities
The synthesis of novel pyrazinone-based compounds has led to the discovery of structures with significant insecticidal and fungicidal properties. Some derivatives have demonstrated high efficacy against agricultural pests and pathogens, offering a foundation for developing new agrochemicals (Zhang et al., 2019).
Natural Product Derivatives
Natural products research has identified pyrazinone derivatives from microbial sources, such as endophytic actinomycetes, with potential biological activities. These findings highlight the importance of natural compounds as scaffolds for developing pharmacologically active molecules (Ma et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-1-methylpyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-3-2-7-4(6)5(8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYAZFFUBLQLGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-methylpyrazin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



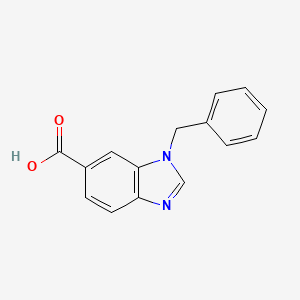



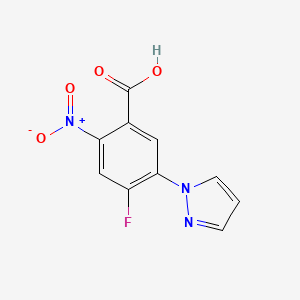

![Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1442237.png)




